molecular formula C16H20Cl2N2O3 B2767440 [1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate CAS No. 1212207-07-2

[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate

Cat. No.: B2767440
CAS No.: 1212207-07-2
M. Wt: 359.25
InChI Key: YXZMCYKWMPWFIF-UHFFFAOYSA-N
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Description

“[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate” is a chemical compound with the molecular formula C16H20Cl2N2O3 and a molecular weight of 359.25. It is derived from 2,6-dichloropyridine, which is an aryl chloride and a chloropyridine with the formula C5H3Cl2N .

Scientific Research Applications

Antibacterial Agents Synthesis

This compound is part of a series explored for their potent antibacterial activities. For instance, similar structures with cycloalkylamino groups have been synthesized and evaluated for their in vitro and in vivo antibacterial potency. Such compounds show promise as therapeutic agents due to their improved activity profiles against various bacterial strains. The synthesis and structure-activity relationships of these compounds underscore their potential as foundational structures for developing new antibacterial agents (Bouzard et al., 1992).

Enantioselective Reductions

The compound's framework is closely related to structures used in enantioselective reductions of activated carbonyl compounds. Chiral bridged macrocyclic dihydropyridines, resembling the core structure, have been synthesized and their potential for enantioselective reductions has been examined, highlighting their utility in producing chiral alcohols from prochiral carbonyl compounds. This research illustrates the compound's relevance in synthetic organic chemistry, especially in the context of asymmetric synthesis (Talma et al., 1985).

Hydrogen Bonding Studies

The structural analogs of this compound have been analyzed for their hydrogen bonding patterns, which is crucial for understanding their pharmacological properties and interactions with biological targets. Such studies provide insights into the design of compounds with improved binding affinity and selectivity towards specific receptors or enzymes (Kubicki et al., 2000).

Effects on Amino and Cyclopropyl Groups

Research on six-membered ring carbenes, including those with amino and cyclopropyl groups, helps understand the electronic and steric influences of these substituents on the compound's reactivity and stability. These studies are essential for developing new catalysts and reactive intermediates in organic synthesis (Amani & Musavi, 2011).

Nootropic Agents Synthesis

Compounds structurally related to the given chemical have been explored as precursors in the synthesis of potential nootropic agents. This research emphasizes the compound's versatility in medicinal chemistry, particularly in the design and development of drugs targeting cognitive disorders and brain health (Valenta et al., 1994).

Properties

IUPAC Name

[1-[(2-methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O3/c1-9-5-3-4-6-13(9)20-15(21)10(2)23-16(22)11-7-12(17)14(18)19-8-11/h7-10,13H,3-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZMCYKWMPWFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(C)OC(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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